

N α -Boc-D-2,3-diaminopropionic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Boc-D-2,3-diaminopropionic acid*

Cat. No.: *B557196*

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CAS Number: 76387-70-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **N α -Boc-D-2,3-diaminopropionic acid**. This chiral amino acid derivative is a critical building block in peptide synthesis and plays a significant role in the development of novel therapeutics and bioactive compounds.

Chemical and Physical Properties

N α -Boc-D-2,3-diaminopropionic acid, systematically named (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoic acid, is a white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group enhances its stability and solubility, making it highly suitable for complex organic synthesis.

Table 1: Physicochemical Properties of **N α -Boc-D-2,3-diaminopropionic acid**

Property	Value	References
CAS Number	76387-70-7	[1]
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄	[1]
Molecular Weight	204.22 g/mol	[2]
Appearance	White crystalline powder	[1]
Melting Point	198 - 212 °C	[1]
Optical Rotation	[α] _D ²⁰ = -5.0 to -7.5° (c=1 in 1:1 MeOH/H ₂ O)	[1]
Purity	≥ 99% (Assay by titration)	[1]
Storage Conditions	0 - 8 °C	[1]

Synthesis of Nα-Boc-D-2,3-diaminopropionic acid

An efficient and cost-effective method for the synthesis of **Nα-Boc-D-2,3-diaminopropionic acid** involves a Curtius rearrangement of a protected aspartic acid derivative.[3] This approach is favored over the traditional Hofmann rearrangement due to higher efficiency and lower reagent costs.[3]

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a general guideline based on established chemical transformations.[3][4] Optimization of reaction conditions may be necessary.

Materials:

- N(α)-Boc-D-Asp(OBn)-OH
- Diphenylphosphoryl azide (DPPA) or other azide source
- Triethylamine (TEA) or other suitable base

- Anhydrous toluene or other inert solvent
- Benzyl alcohol
- Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

- Acyl Azide Formation: Dissolve N(α)-Boc-D-Asp(OBn)-OH in an anhydrous inert solvent such as toluene.
- Add triethylamine to the solution, followed by the dropwise addition of diphenylphosphoryl azide at 0 °C.
- Allow the reaction to stir at room temperature until the formation of the acyl azide is complete (monitored by TLC or IR spectroscopy).
- Curtius Rearrangement: Heat the reaction mixture to induce the Curtius rearrangement, converting the acyl azide to an isocyanate. The progress of the rearrangement can be monitored by the disappearance of the acyl azide peak in the IR spectrum.
- Trapping of the Isocyanate: Once the rearrangement is complete, add benzyl alcohol to the reaction mixture to trap the isocyanate, forming a Cbz-protected amine.
- Workup and Purification: After the reaction is complete, quench the reaction and perform a standard aqueous workup. The organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to yield the orthogonally protected diaminopropionic acid derivative.
- Deprotection: Subsequent selective deprotection of the benzyl ester and Cbz group will yield **N α -Boc-D-2,3-diaminopropionic acid**.



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Synthesis of α -**Boc-D-2,3-diaminopropionic acid** via Curtius Rearrangement.

Applications in Research and Drug Development

α -**Boc-D-2,3-diaminopropionic acid** is a versatile building block with numerous applications in peptide synthesis, drug development, and bioconjugation.[1][2]

Peptide Synthesis

This compound is a key component in solid-phase peptide synthesis (SPPS), where it is used to introduce a D-amino acid into a peptide sequence.[5] The incorporation of D-amino acids can enhance the stability of peptides against enzymatic degradation and modulate their biological activity.[2] Its orthogonally protected derivatives, such as α -Boc-N β -Fmoc-D-2,3-diaminopropionic acid, are particularly useful for creating branched or cyclic peptides.

Experimental Protocol: Incorporation into a Peptide using SPPS (Fmoc/tBu Strategy)

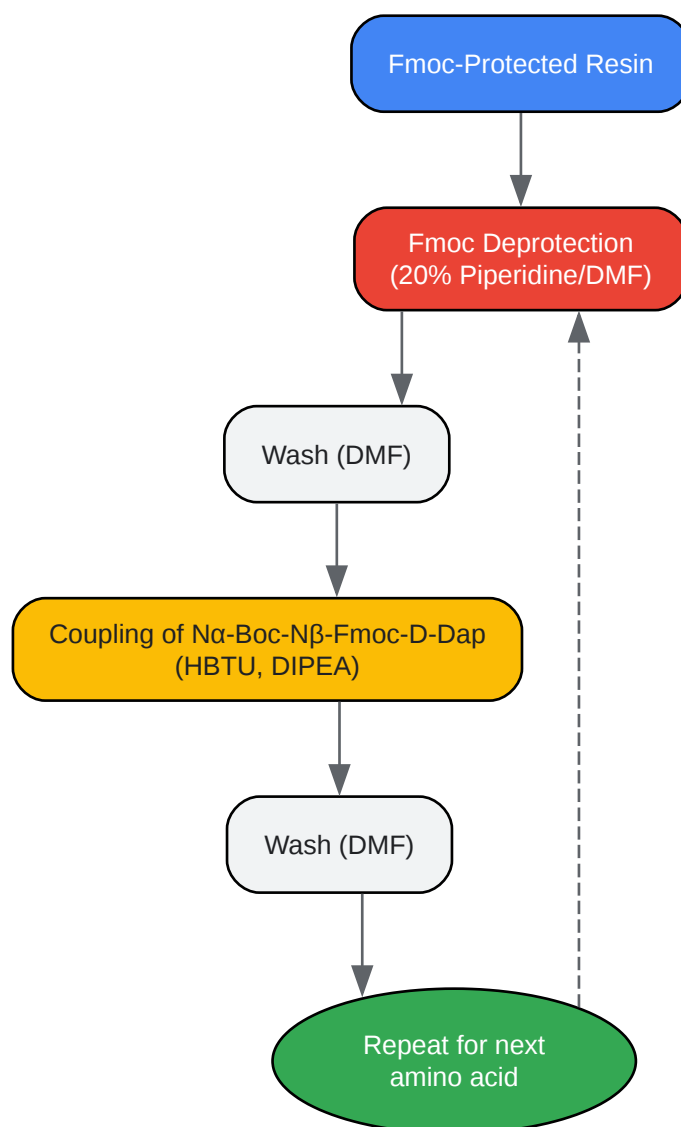
This is a generalized protocol for the manual coupling of an amino acid in Fmoc-based solid-phase peptide synthesis.

Materials:

- Fmoc-protected resin (e.g., Rink Amide resin)
- α -**Boc-D-2,3-diaminopropionic acid** (with the β -amino group appropriately protected, e.g., with Fmoc)
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Washing solutions

Procedure:

- **Resin Swelling:** Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- **Washing:** Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- **Amino Acid Activation:** In a separate vial, dissolve the N α -Boc-N β -Fmoc-D-2,3-diaminopropionic acid, coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
- **Coupling:** Add the activated amino acid solution to the resin and agitate for a specified time (typically 1-2 hours) to allow for complete coupling.
- **Washing:** Wash the resin with DMF to remove unreacted reagents.
- **Repeat:** Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

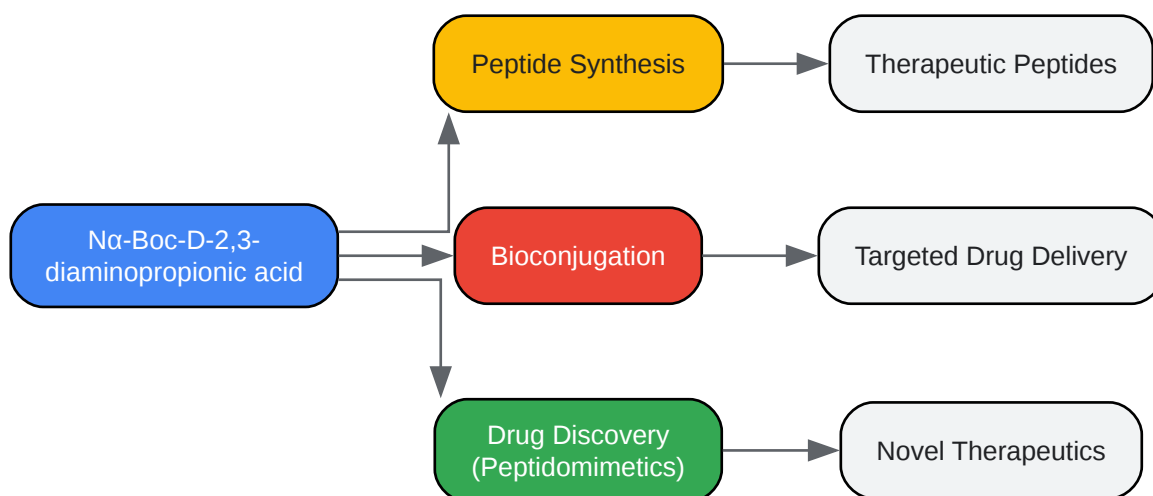


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General workflow for solid-phase peptide synthesis (SPPS).

Drug Development and Bioconjugation

The unique structure of N α -**Boc-D-2,3-diaminopropionic acid** allows for modifications that can enhance the efficacy and stability of drug candidates.[1] It is used in the synthesis of peptidomimetics and other small molecules with therapeutic potential. For instance, it has been used to synthesize potent NMDA receptor glycine site agonists.[6] In bioconjugation, this compound and its derivatives facilitate the attachment of drugs or imaging agents to biomolecules, such as antibodies, for targeted drug delivery.[1][2]



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Role of **Nα-Boc-D-2,3-diaminopropionic acid** in drug development.

Safety and Handling

Nα-Boc-D-2,3-diaminopropionic acid is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area.

Table 2: Hazard Information

Hazard Statement	GHS Code
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Nα-Boc-D-2,3-diaminopropionic acid is a valuable and versatile reagent for chemical and pharmaceutical research. Its unique properties make it an essential building block for the

synthesis of modified peptides and other bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, applications, and handling, which will be beneficial for researchers working in the fields of peptide chemistry, medicinal chemistry, and drug discovery.

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